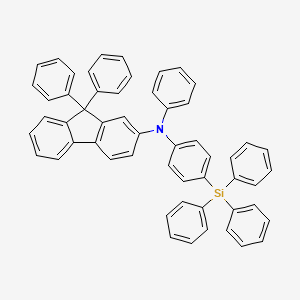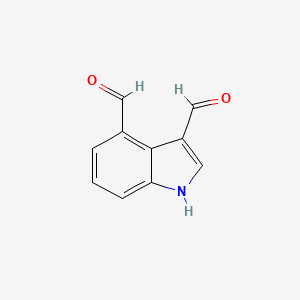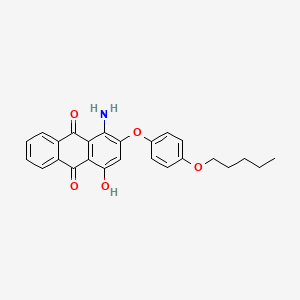
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine: is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple phenyl groups attached to a fluoren-2-amine core, which imparts distinct chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the fluoren-2-amine core, followed by the introduction of triphenylsilyl and triphenyl groups through substitution reactions. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, organometallic reagents, and various catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives with altered electronic properties.
Aplicaciones Científicas De Investigación
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparación Con Compuestos Similares
N,9,9-Triphenyl-N-(4-(triphenylsilyl)phenyl)-9H-fluoren-2-amine can be compared with other similar compounds, such as:
N,9,9-Triphenyl-9H-fluoren-2-amine: Lacks the triphenylsilyl group, resulting in different chemical and physical properties.
N,9,9-Triphenyl-9H-fluoren-3-amine: Differing position of the amine group affects its reactivity and applications.
N,9,9-Triphenyl-9H-fluoren-4-amine:
The presence of the triphenylsilyl group in this compound imparts unique characteristics, such as increased steric hindrance and altered electronic properties, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C55H41NSi |
|---|---|
Peso molecular |
744.0 g/mol |
Nombre IUPAC |
N,9,9-triphenyl-N-(4-triphenylsilylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C55H41NSi/c1-7-21-42(22-8-1)55(43-23-9-2-10-24-43)53-34-20-19-33-51(53)52-40-37-46(41-54(52)55)56(44-25-11-3-12-26-44)45-35-38-50(39-36-45)57(47-27-13-4-14-28-47,48-29-15-5-16-30-48)49-31-17-6-18-32-49/h1-41H |
Clave InChI |
PNWDTJBOZMILDW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)[Si](C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-(3-Pyridinyl)-5-((3-(trifluoromethyl)phenyl)sulfonyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B13126806.png)



![Thieno[3,4-c][1,2,5]thiadiazole-2-SIV, 4,6-bis(4-decyl-2-thienyl)-](/img/structure/B13126823.png)




![rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B13126860.png)
